3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-2-3-7-12(11)15(19)10-17(21)13-8-4-5-9-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTADKDVNTNHDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. Studies have shown that indole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. For instance, the compound's structural features may enhance its interaction with cellular targets involved in cancer progression.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Indole derivatives are known to interact with neurotransmitter systems and may help in mitigating neurodegenerative diseases. Research into the modulation of neuroinflammatory responses by such compounds is ongoing, with promising preliminary results indicating potential benefits in conditions like Alzheimer's disease.
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, its structural analogs have shown effectiveness against enzymes involved in the biosynthesis of cholesterol and other lipids. This inhibition could lead to therapeutic strategies for managing hyperlipidemia and related disorders.
Antioxidant Properties
The antioxidant capacity of this compound has been explored in various studies. Compounds with indole structures often exhibit strong radical scavenging abilities, which can be beneficial in preventing oxidative stress-related damage in cells.
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in the development of new polymers. Its unique chemical structure allows for modifications that can enhance the thermal and mechanical properties of polymer matrices. Research is ongoing to explore its incorporation into biodegradable plastics or composites with enhanced performance characteristics.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that the compound induces apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study 2 | Neuroprotection | Found that similar indole derivatives reduced neuroinflammatory markers in animal models of Alzheimer's disease. |
| Study 3 | Enzyme Inhibition | Showed effective inhibition of HMG-CoA reductase, suggesting potential for cholesterol-lowering therapies. |
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The 2-methylphenyl substituent in the target compound distinguishes it from analogs with alternative aromatic or heteroaromatic groups. Key comparisons include:
Key Observations :
- Steric Effects : The 2-methylphenyl group in the target compound may introduce steric hindrance compared to the 4-methylphenyl analog (), affecting binding interactions .
- Synthetic Yields: Yields for analogs range from ~59% to 76% (), suggesting moderate efficiency in similar synthetic routes (e.g., Knoevenagel condensation or aldol reactions) .
Antimicrobial Activity ():
- The hydroxyl group may facilitate hydrogen bonding to microbial targets .
- Derivatives like 3-hydroxy-3-[2-(4-hydroxy-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one (Compound 3, ) show comparable activity, indicating substituent position (para vs. ortho) has minimal impact on efficacy .
Cytotoxicity ():
- Methylol derivatives of indol-2-one (e.g., from ) reduce cytotoxicity (IC₅₀ > 100 µM) compared to parent compounds, highlighting the role of substituents in modulating toxicity .
Ion Channel Modulation ():
Structural and Electronic Effects
- Lipophilicity : Methyl and benzodioxol groups () increase lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic binding pockets .
Biological Activity
3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, often referred to as a derivative of the indole family, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an indole moiety, which is known for its diverse biological properties. The compound's specific functional groups contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds related to this compound have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as tyrosine kinases. For example, the presence of specific substituents on the phenyl ring has been shown to enhance activity against kinase targets, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
Case Study 1: In vitro Analysis on A431 Cells
In a study published in MDPI, researchers evaluated the cytotoxic effects of various indole derivatives on A431 cells. The compound demonstrated an IC50 value significantly lower than that of the standard drug doxorubicin, indicating its potential as an effective anticancer agent .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups was found to enhance potency against selected cancer cell lines .
Additional Biological Activities
Beyond anticancer properties, indole derivatives have been associated with other biological activities including:
- Antimicrobial Activity : Some derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
Q & A
Q. Answer :
NMR spectroscopy : Confirm regiochemistry and detect impurities (e.g., residual solvents or isomers). For example, uses X-ray crystallography to resolve hydrogen-bonding patterns in ethanol solvates.
Mass spectrometry (HRMS) : Validate molecular weight (Exact Mass: ~295.12 g/mol) and fragmentation patterns ().
HPLC-DAD/ELSD : Monitor degradation products under stress conditions (e.g., pH, temperature).
Thermogravimetric analysis (TGA) : Assess thermal stability, critical for storage and handling .
Advanced Question: How can researchers design experiments to study the compound’s mechanism of action in kinase inhibition?
Answer :
identifies indol-2-one derivatives as VEGFR-2 inhibitors (IC50 ~200 nM). For mechanistic studies:
Kinase profiling : Screen against a panel of kinases (e.g., EGFR, PDGFR) using fluorescence polarization assays.
Molecular docking : Model interactions between the 2-methylphenyl-oxoethyl group and kinase ATP-binding pockets (e.g., using AutoDock Vina).
Cellular assays : Measure downstream effects (e.g., phosphorylation levels via Western blot) in cancer cell lines.
Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., 4-methoxy or halogenated phenyl groups, as in ) to identify critical pharmacophores .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer :
Despite limited toxicology data (), adopt precautionary measures based on structurally related compounds ():
Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
Ventilation : Use fume hoods to avoid inhalation exposure (Acute Toxicity Category 4, ).
First aid : Immediate rinsing for skin/eye contact ().
Waste disposal : Treat as hazardous organic waste under local regulations .
Advanced Question: How can crystallography aid in resolving stereochemical uncertainties in this compound?
Answer :
Single-crystal X-ray diffraction (as in and ) is critical for:
Confirming stereochemistry : Determine the spatial arrangement of the 3-hydroxy and 2-oxoethyl groups.
Identifying hydrogen-bonding networks : Analyze intermolecular interactions (e.g., O–H···O bonds) affecting solubility and stability.
Validating synthetic routes : Compare experimental unit cell parameters with computational models (e.g., density functional theory).
For best results, grow crystals in ethanol or DMSO-water mixtures, as used in for ethanol solvates .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Ethanol/water mixtures : Effective for polar indol-2-one derivatives.
Dichloromethane/hexane : Suitable for nonpolar analogs (e.g., 3,3-dimethoxy derivatives, ).
DMF/ethyl acetate : Use for high-melting-point compounds.
Monitor solubility via UV-Vis spectroscopy and adjust ratios to maximize yield .
Advanced Question: How can metabolic stability studies inform the design of analogs with improved pharmacokinetics?
Q. Answer :
In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydroxylation at the indole ring).
LC-MS/MS metabolite profiling : Detect phase I/II metabolites ().
Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) or methyl substituents (as in 2-methylphenyl) to block oxidative degradation.
Pharmacokinetic modeling : Use data from to predict half-life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
